3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, a trifluoroacetyl group, and a diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and diketone precursors under acidic or basic conditions.
Introduction of the trifluoroacetyl group: This step often involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the diazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Materials Science: Its aromatic and diazepine components could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diazepines: Compounds with a similar diazepine core, such as diazepam, which is used as an anxiolytic and anticonvulsant.
Trifluoroacetyl derivatives: Compounds containing the trifluoroacetyl group, which are often used in medicinal chemistry for their metabolic stability and lipophilicity.
Uniqueness
What sets 3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its combination of structural features, including the trifluoroacetyl group, the diazepine core, and the specific aromatic substitutions. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
376623-71-1 |
---|---|
Molecular Formula |
C29H25ClF3N3O2 |
Molecular Weight |
540.0 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-[4-(dimethylamino)phenyl]-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H25ClF3N3O2/c1-35(2)21-13-9-18(10-14-21)27-26-23(15-19(16-25(26)37)17-7-11-20(30)12-8-17)34-22-5-3-4-6-24(22)36(27)28(38)29(31,32)33/h3-14,19,27,34H,15-16H2,1-2H3 |
InChI Key |
VCLFCRQKXIGSCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.